molecular formula C8H6F5NO B6160178 2-amino-4-(pentafluoroethyl)phenol CAS No. 1192021-20-7

2-amino-4-(pentafluoroethyl)phenol

Cat. No.: B6160178
CAS No.: 1192021-20-7
M. Wt: 227.1
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Description

2-Amino-4-(pentafluoroethyl)phenol is an organic compound of significant interest in advanced chemical research and development. It belongs to the class of fluorinated aminophenols, characterized by the presence of a pentafluoroethyl group attached to a phenolic ring. This structural motif combines the amphoteric properties of aminophenols with the unique characteristics imparted by the fluorine atoms . The compound serves as a versatile building block, particularly in the synthesis of complex heterocyclic systems. Research indicates that analogous bifunctional reagents can react with perfluoro-olefins to form novel benzo-fused 7-membered and larger heterocycles, which are valuable intermediates for creating new active substances . The incorporation of fluorine, especially perfluoroalkyl groups like the pentafluoroethyl group, is a well-established strategy in modern drug and agrochemical discovery . Fluorine can profoundly influence a molecule's properties, such as its lipophilicity, metabolic stability, and overall bioavailability, making fluorinated compounds highly valuable in the design of pharmaceutical candidates and crop protection agents . The electron-withdrawing nature of the pentafluoroethyl group can also tune the reactivity of the aromatic ring, directing subsequent substitution reactions. As with other aminophenols, this compound requires careful handling due to its susceptibility to oxidation, particularly for the ortho- and para-isomers, which can lead to colored quinoid structures . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult relevant safety data sheets before use.

Properties

CAS No.

1192021-20-7

Molecular Formula

C8H6F5NO

Molecular Weight

227.1

Purity

95

Origin of Product

United States

Preparation Methods

General Methodology from Sulfinic Acid Salt Reactions

The patent US10093617B1 outlines a method for synthesizing 2-amino-4-substituted phenols using alkanesulfinic acid salts and diazonium intermediates. While the examples focus on trifluoromethanesulfonyl groups, the protocol can be extrapolated for pentafluoroethyl introduction:

  • Diazonium Salt Formation :

    • 4-(Pentafluoroethyl)phenol is converted to its diazonium salt (compound (2) in the patent) via treatment with sodium nitrite and a protonic acid (e.g., methanesulfonic acid) at 0–5°C.

    • Example reaction:

      4-(Pentafluoroethyl)phenol+NaNO2+HClDiazonium salt intermediate\text{4-(Pentafluoroethyl)phenol} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Diazonium salt intermediate}
  • Reaction with Pentafluoroethyl Sulfinic Acid Salts :

    • The diazonium salt reacts with a pentafluoroethyl sulfinic acid salt (e.g., CF2_2CF2_2SO2_2Na) in solvents like 1,2-dimethoxyethane at 90°C for 6 hours.

    • Yield considerations: Analogous reactions with trifluoromethanesulfinate yield 60–81%, suggesting potential scalability for pentafluoroethyl derivatives.

Key Parameters :

  • Solvent : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance solubility of perfluoroalkyl reagents.

  • Acid Catalyst : Methanesulfonic acid (1–10 mol equivalents) facilitates protonation of the sulfinic acid salt.

Direct Perfluoroalkylation via Radical Pathways

Iodoperfluoroalkane-Based Radical Addition

The Beilstein review highlights iodoperfluoroalkanes (e.g., CF2_2CF2_2I) as precursors for perfluoroalkyl radicals under UV light or thermal conditions. For 4-(pentafluoroethyl)phenol synthesis:

  • Radical Generation :

    • CF2_2CF2_2I undergoes homolytic cleavage at 80–100°C to generate CF2_2CF_2$$$$^\bullet radicals.

  • Aromatic Substitution :

    • Phenol reacts with radicals, preferentially at the para position due to hydroxyl group activation.

    • Example:

      Phenol+CF2CF2IΔ4-(Pentafluoroethyl)phenol+HI\text{Phenol} + \text{CF}_2\text{CF}_2\text{I} \xrightarrow{\Delta} \text{4-(Pentafluoroethyl)phenol} + \text{HI}

Limitations :

  • Competing ortho substitution requires directing groups or bulky solvents to enhance para selectivity.

  • Yields for analogous trifluoromethylation are 40–60%, suggesting moderate efficiency for larger perfluoroalkyl groups.

Halogen-Fluorine Exchange Strategies

SbF3_33-Mediated Fluorination of Chloroethyl Precursors

Nitration and Reduction for Amino Group Introduction

Regioselective Nitration of 4-(Pentafluoroethyl)Phenol

After introducing the pentafluoroethyl group, nitration at position 2 is achieved using mixed acid (HNO3_3/H2_2SO4_4):

  • Nitration Conditions :

    • 0–5°C to favor ortho/para selectivity.

    • The pentafluoroethyl group’s meta-directing effect ensures nitration at position 2 (ortho to hydroxyl).

  • Reduction to Amine :

    • Catalytic hydrogenation (H2_2, Pd/C) or Fe/HCl reduces the nitro group:

      2-Nitro-4-(CF2CF3)phenolH2/Pd2-Amino-4-(CF2CF3)phenol\text{2-Nitro-4-(CF}_2\text{CF}_3\text{)phenol} \xrightarrow{\text{H}_2/\text{Pd}} \text{2-Amino-4-(CF}_2\text{CF}_3\text{)phenol}

Yield Optimization :

  • Patent data shows 55–76% yields for analogous reductions.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Diazonium Salt ReactionHigh regioselectivity; scalable conditionsRequires pentafluoroethyl sulfinic acid salts60–81%
Radical PerfluoroalkylationDirect C–C bond formationModerate yields; side reactions40–60%
Halogen-Fluorine ExchangeCommercially viable reagentsMulti-step; corrosive conditions50–70%
Nitration/ReductionWell-established stepsRequires precise temperature control55–76%

Chemical Reactions Analysis

2-amino-4-(pentafluoroethyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic aromatic substitution reactions are common, where the amino or hydroxyl groups can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-amino-4-(pentafluoroethyl)phenol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-amino-4-(pentafluoroethyl)phenol involves its interaction with specific molecular targets and pathways. For example, as a phenolic compound, it may exhibit antioxidant properties by scavenging free radicals and chelating metal ions . Additionally, it can modulate cell signaling pathways and gene expression, contributing to its biological effects .

Comparison with Similar Compounds

2-Amino-4-(trifluoromethylsulfonyl)phenol (CAS 69245-43-8)

  • Substituent : Trifluoromethylsulfonyl (-SO₂CF₃) at the 4-position.
  • Electronic Impact: The -SO₂CF₃ group is more electron-withdrawing than -CF₂CF₃ due to the combined inductive effects of sulfur and fluorine. This increases the acidity of the phenolic -OH group compared to 2-amino-4-(pentafluoroethyl)phenol.
  • Safety : Classified with GHS hazard identifiers (e.g., skin/eye irritation) and restricted to industrial use .

2-Amino-4-tert-butylphenol (CAS 1199-46-8)

  • Substituent : Tert-butyl (-C(CH₃)₃) at the 4-position.
  • Electronic Impact: The tert-butyl group is electron-donating, reducing phenolic acidity and enhancing steric hindrance. This contrasts sharply with the electron-withdrawing -CF₂CF₃ group in the target compound.
  • Applications : Used in fluorescent whitening agents, highlighting how substituent bulkiness affects material properties .

3-(Pentafluoroethyl)phenol

  • Substituent : Pentafluoroethyl (-CF₂CF₃) at the 3-position.
  • Positional Isomerism : The meta-substitution alters electronic distribution compared to the para-substituted target compound. This may reduce intramolecular hydrogen bonding between -NH₂ and -OH groups, affecting solubility and reactivity .

Reactivity in Conjugation and Metabolic Pathways

  • The pentafluoroethyl group in this compound may similarly participate in radical-mediated conjugation, though its strong electron-withdrawing nature could inhibit such pathways compared to nitro or furyl substituents .
  • Defluorination Stability : Perfluorinated alkyl groups like -CF₂CF₃ exhibit lower defluorination yields (<30%) under Rh/zeolite catalysis compared to trifluoromethyl (-CF₃) or partially fluorinated groups. This suggests enhanced environmental persistence and metabolic stability for the target compound .

Q & A

Q. What are the recommended synthetic routes for 2-amino-4-(pentafluoroethyl)phenol in academic research?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-amino-4-hydroxyphenol with pentafluoroethyl iodide in the presence of a base (e.g., sodium hydride) in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials. Alternative routes include using perfluoroalkylation agents under phase-transfer catalysis .

Q. How should researchers approach the purification of this compound for spectroscopic analysis?

  • Methodological Answer : High purity (>95%) is achieved through sequential recrystallization (ethanol/water, 3:1 v/v) and preparative HPLC (C18 column, acetonitrile/water mobile phase). Monitor purity via TLC (Rf ≈ 0.5 in ethyl acetate/hexane) and confirm with LC-MS. Residual solvents are removed under reduced pressure (40°C, 10 mbar) .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound, especially with contradictory data?

  • Methodological Answer : Use a combination of:
  • Heteronuclear NMR : ¹⁹F NMR (CDCl₃, δ –80 to –85 ppm for CF₃CF₂ group) and ¹H-¹³C HSQC to assign aromatic protons.
  • X-ray Crystallography : Single-crystal XRD (Mo-Kα radiation) with refinement via SHELXL or OLEX2 to resolve stereoelectronic effects from fluorine substituents .
  • Computational Validation : DFT calculations (B3LYP/6-311+G(d,p)) to compare theoretical and experimental IR/UV-Vis spectra .

Q. How can researchers address discrepancies in reaction yields when scaling up synthesis?

  • Methodological Answer : Optimize via Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity). Pilot-scale synthesis using continuous flow reactors (residence time: 30–60 minutes) improves reproducibility. Monitor intermediates in real-time with in-line FTIR. For example, highlights yield improvements (40% → 68%) by switching from batch to flow conditions .

Q. What methodologies assess the biological activity of this compound in enzyme inhibition studies?

  • Methodological Answer : Conduct in vitro assays:
  • Fluorescence-Based Assays : Measure IC₅₀ against tyrosine kinase (e.g., VEGFR2) using Z’-LYTE® kinase kits.
  • Cell Viability Studies : MTT assays on cancer cell lines (e.g., HeLa, MDA-MB-231) at 10–100 μM concentrations.
  • Molecular Docking : AutoDock Vina to predict binding affinities to target enzymes (e.g., PDB ID: 1T46). Cross-validate with SPR (surface plasmon resonance) for kinetic analysis .

Data Contradiction and Analysis

Q. How to interpret conflicting NMR data due to fluorine’s electronegativity and anisotropic effects?

  • Methodological Answer : Fluorine’s strong electron-withdrawing effects cause deshielding of adjacent protons (e.g., aromatic protons shift downfield by 0.5–1.0 ppm). Use 2D NMR (COSY, NOESY) to resolve overlapping signals. For ambiguous peaks, compare with fluorinated analogs (e.g., 2-amino-4-(trifluoromethyl)phenol; CAS 454-82-0) and reference spectral libraries (NIST Chemistry WebBook) .

Safety and Handling Protocols

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and purification.
  • Waste Disposal : Collect fluorinated waste separately; neutralize with 10% NaOH before incineration.
  • Emergency Measures : For skin contact, wash with 5% acetic acid followed by soap/water. Consult SDS from analogous compounds (e.g., 2-amino-4-(trifluoromethylsulfonyl)phenol; CAS 69245-43-8) for toxicity profiles .

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